N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide
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Overview
Description
N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide: is an organic compound with the molecular formula C8H13NO2S It is a cyclopropane derivative featuring a sulfonamide group and an alkynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with 2-methylbut-3-yn-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient cooling systems to manage the heat generated during the reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its sulfonamide group, which can mimic the structure of certain biological molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its sulfonamide group is a common pharmacophore in many therapeutic agents, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The alkynyl group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing their function.
Comparison with Similar Compounds
2-Methylbut-3-yn-2-ol: An alkynyl alcohol with similar structural features but lacks the sulfonamide group.
(2-Methylbut-3-yn-2-yl)benzene: A benzene derivative with an alkynyl substituent.
4-(2-fluorophenyl)-N-(2-methylbut-3-yn-2-yl)benzamide: A benzamide derivative with similar alkynyl and sulfonamide groups.
Uniqueness: N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring, sulfonamide group, and alkynyl substituent. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-4-8(2,3)9-12(10,11)7-5-6-7/h1,7,9H,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEOIRGCFKDHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NS(=O)(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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